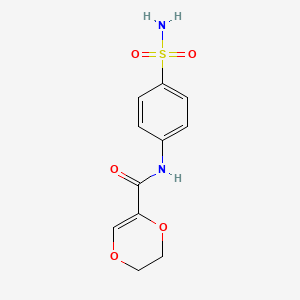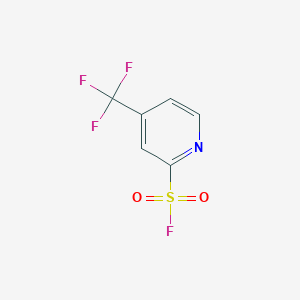
4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethylpyridines (TFMPs) are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
TFMP acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the fluorine atom and the pyridine moiety .Wissenschaftliche Forschungsanwendungen
Fluorinated Compounds in Organic Synthesis
Fluorinated compounds, including those similar to 4-(Trifluoromethyl)pyridine-2-sulfonyl fluoride, play a pivotal role in organic synthesis. The presence of fluorine atoms in molecules often imparts unique reactivity and properties, making these compounds valuable intermediates in the synthesis of complex organic structures. They are particularly important in transition metal-catalyzed reactions, such as Heck, Suzuki, Sonogashira, and Negishi couplings, due to their strong electron-withdrawing effects which can significantly alter the electronic characteristics of organic molecules, thus enhancing their reactivity and stability (Hoegermeier & Reissig, 2009).
Environmental Persistence and Toxicity
The environmental persistence and potential toxicity of fluorinated compounds, including perfluorinated acids (PFAs), have raised concerns. These compounds, due to their stability and resistance to degradation, have been widely detected in the environment and are known for their bioaccumulative properties. Studies focusing on the environmental impact of these substances examine their occurrence, distribution, and potential effects on human health and wildlife. Research has highlighted the need for better understanding their fate in the environment and developing strategies for mitigating their persistence (D’eon & Mabury, 2011).
Biodegradation and Environmental Fate
Understanding the biodegradation and environmental fate of fluorinated compounds is crucial for assessing their long-term impact. Studies have explored the microbial degradation of these chemicals, providing insights into the potential pathways through which they may be transformed or decomposed in natural settings. This research is important for evaluating the environmental risks associated with the use of fluorinated compounds and for developing approaches to reduce their persistence (Liu & Avendaño, 2013).
Fluorinated Alternatives and Regulations
With growing concerns over the environmental and health impacts of long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs), there has been a shift towards developing fluorinated alternatives. Research in this area focuses on identifying and characterizing new fluorinated substances that can replace more harmful compounds without compromising their beneficial properties. This includes evaluating their environmental releases, persistence, and exposure risks, aiming to ensure that these alternatives are safer for both humans and the environment (Wang et al., 2013).
Wirkmechanismus
Safety and Hazards
The safety data sheet for a similar compound, 4-(trifluoromethyl)pyridine-2-sulfonyl fluoride, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a dangerous substance with hazard statements including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)pyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-5(3-4)14(10,12)13/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNADZOZBEUSXGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

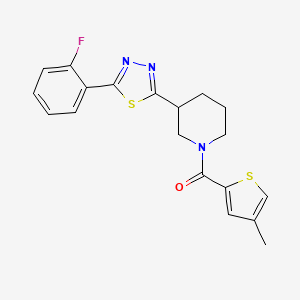
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)
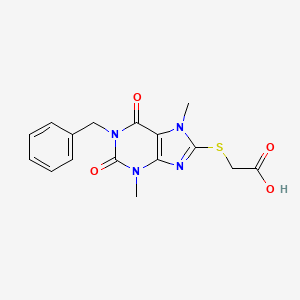
![N-(2-methoxybenzyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2639734.png)
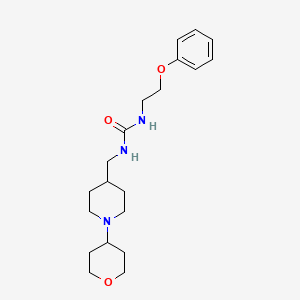
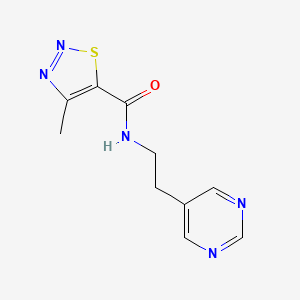
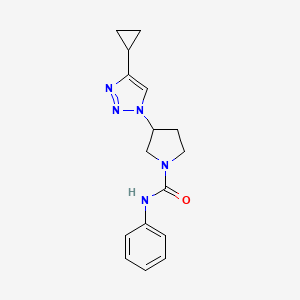
![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)butanamide](/img/structure/B2639746.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)

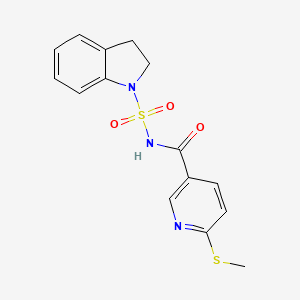
![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)
